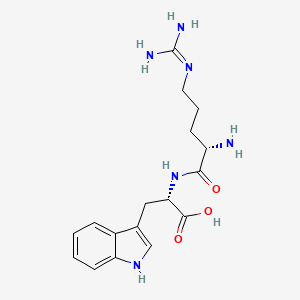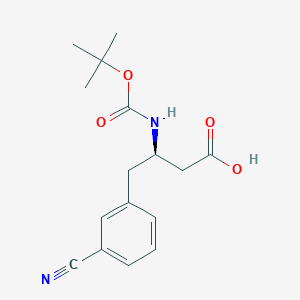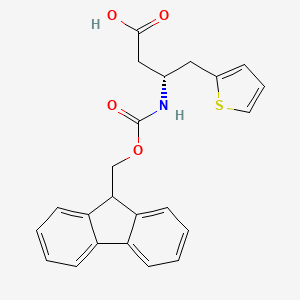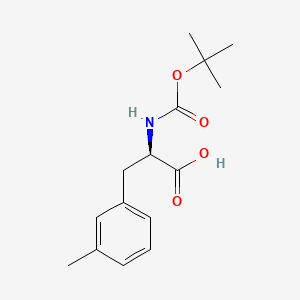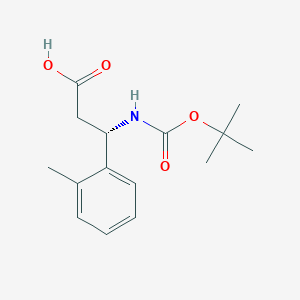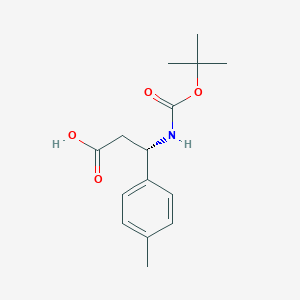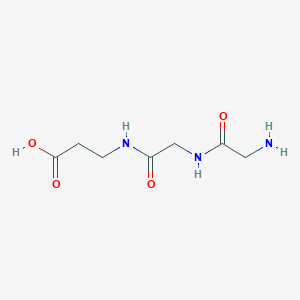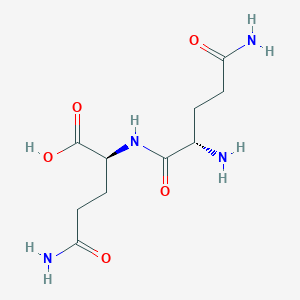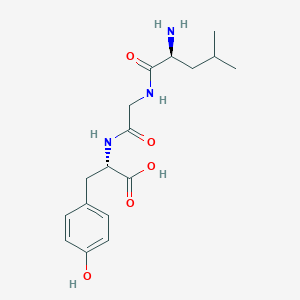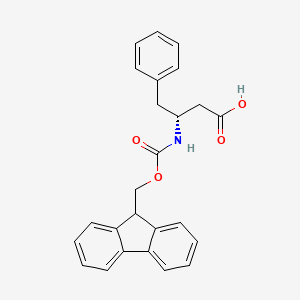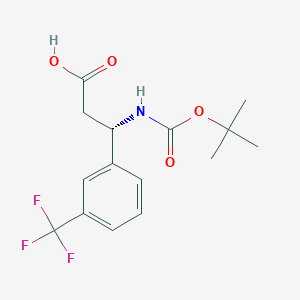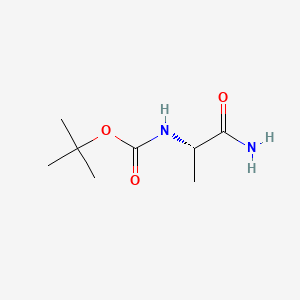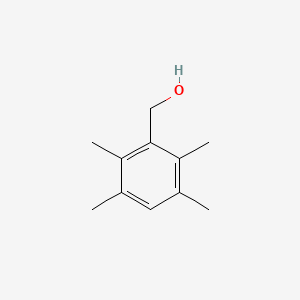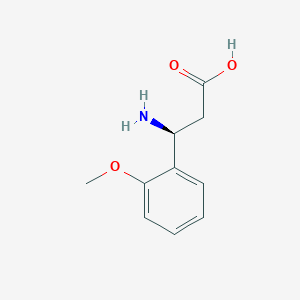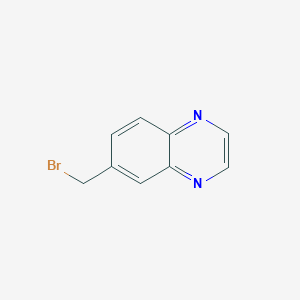
6-(Bromomethyl)quinoxaline
Vue d'ensemble
Description
6-(Bromomethyl)quinoxaline is a compound that is part of a broader class of quinoxaline derivatives. These compounds are known for their diverse applications, including their use as intermediates in organic synthesis and their potential biological activities. The bromomethyl group attached to the quinoxaline core structure makes it a versatile reagent for further chemical modifications.
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, the synthesis of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, involves the reaction of fatty acids with a quinoxaline derivative in the presence of 18-crown-6 and potassium carbonate to produce fluorescent esters . Another study reports the synthesis of 2,3-bis(bromomethyl)quinoxaline 1-N-oxides and explores the influence of substituents on the nucleophilic substitution reaction . Additionally, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate via visible-light-induced radical bromination demonstrates the utility of bromomethyl quinoxaline derivatives in producing other complex molecules .
Molecular Structure Analysis
Structural studies of quinoxaline derivatives, such as 6-bromo-1,8-ethano-4-hydro-2,3-quinoxalinedione, provide insights into the molecular geometry and crystal packing of these compounds. The crystal structures reveal how different substituents in the 6-position can influence the overall geometry and hydrogen bonding patterns, which in turn can affect the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinoxaline derivatives participate in a variety of chemical reactions. For example, the reaction of bis(bromomethyl)quinoxaline N-oxides with amines is of interest due to the complex mechanism and the biological activity of the resulting compounds . The 1,3-dipolar cycloaddition reaction is another example, leading to the formation of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Bromomethyl)quinoxaline derivatives are influenced by their molecular structure. The presence of the bromomethyl group can increase the reactivity of these compounds, making them suitable for various chemical transformations. The synthesis and characterization of bromomethyl quinoxaline derivatives, such as the one described in paper , often involve techniques like IR, NMR, and MS to determine their structural and physical properties. These properties are crucial for their application in organic synthesis and potential biological activities.
Applications De Recherche Scientifique
Antimicrobial Activity
6-(Bromomethyl)quinoxaline derivatives demonstrate significant antimicrobial activities. For instance, Ishikawa et al. (2012) synthesized derivatives of 2,3-bis(bromomethyl)quinoxaline with varying substituents, revealing notable antibacterial and antifungal activities. Derivatives with specific groups at the 6-position showed heightened activity against Gram-positive bacteria and a broad antifungal activity spectrum (Ishikawa, Sugiyama, Kurita, & Yokoyama, 2012).
Anticancer and Antiviral Properties
Shibinskaya et al. (2010) synthesized 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, revealing their low toxicity and potent interferon-inducing and antiviral properties. These compounds were found effective in inhibiting viral activity and demonstrated potential as antiviral agents (Shibinskaya et al., 2010).
Therapeutic Uses in Medicinal Chemistry
Quinoxaline derivatives are critical in drugs treating various diseases, including cancer and infectious diseases. Khatoon and Abdulmalek (2021) highlighted the importance of quinoxaline in medicinal chemistry, emphasizing its diverse therapeutic uses and the development of cost-effective synthetic routes (Khatoon & Abdulmalek, 2021).
Synthesis and Characterization for Various Applications
Liu et al. (2020) focused on the synthesis of quinoxaline derivatives for pesticidal activities. They found that these derivatives exhibited herbicidal, fungicidal, and insecticidal activities, indicating the broad potential of quinoxaline derivatives in agricultural applications (Liu et al., 2020).
Safety And Hazards
Orientations Futures
Quinoxalines have been found to possess a diverse range of biological activities, making them a crucial component in drugs used to treat various conditions. Due to their importance, tremendous efforts have been dedicated to finding more efficient approaches toward the synthesis of quinoxaline rings . The focus of future developments is on the key sustainable approaches of pharmaceutical industries .
Propriétés
IUPAC Name |
6-(bromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLZDWGHHYSKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436779 | |
| Record name | 6-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)quinoxaline | |
CAS RN |
53967-21-8 | |
| Record name | 6-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(bromomethyl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

